Product packaging for 1,3-Bis(2,4-dimethoxyphenyl)urea(Cat. No.:CAS No. 56402-79-0)

1,3-Bis(2,4-dimethoxyphenyl)urea

Cat. No.: B11173179
CAS No.: 56402-79-0
M. Wt: 332.4 g/mol
InChI Key: XXHWTNYJQYPNGF-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dimethoxyphenyl)urea is a synthetic organic compound with the molecular formula C17H20N2O5 . It features a central urea core symmetrically substituted with 2,4-dimethoxyphenyl groups. The compound is characterized by its specific molecular weight and structural identifiers, including SMILES: COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)OC . As a urea derivative, this compound is of significant interest in medicinal and materials chemistry research. Urea-based compounds are widely recognized as privileged scaffolds in drug discovery due to their ability to form multiple hydrogen bonds, influencing target binding and physicochemical properties . Furthermore, urea derivatives are frequently investigated in materials science for their potential non-linear optical (NLO) properties and their ability to form complex crystalline structures through hydrogen bonding . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest findings on the potential applications and mechanisms of action of this compound class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O5 B11173179 1,3-Bis(2,4-dimethoxyphenyl)urea CAS No. 56402-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56402-79-0

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

1,3-bis(2,4-dimethoxyphenyl)urea

InChI

InChI=1S/C17H20N2O5/c1-21-11-5-7-13(15(9-11)23-3)18-17(20)19-14-8-6-12(22-2)10-16(14)24-4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

XXHWTNYJQYPNGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC)OC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Insights

Established Synthetic Pathways for Aromatic Urea (B33335) Derivatives

The creation of the urea linkage (-NH-C(O)-NH-) in aromatic compounds can be achieved through several reliable methods. For symmetrical ureas like 1,3-bis(2,4-dimethoxyphenyl)urea, where two identical aryl groups are attached to the urea core, the most common strategies involve the reaction of an arylamine with a carbonyl source.

Urea Coupling Reactions

Urea coupling reactions are the primary methods for forming the urea bond. These reactions hinge on the nucleophilic attack of an amine onto an electrophilic carbonyl carbon. The choice of the carbonyl-containing reagent is critical and dictates the specific reaction pathway and conditions.

Isocyanate-Amine Condensation

The reaction between an isocyanate and an amine is a classic and highly efficient method for synthesizing ureas. commonorganicchemistry.com The general mechanism involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the urea.

For a symmetrical urea such as this compound, this could theoretically be achieved by reacting 2,4-dimethoxyphenyl isocyanate with 2,4-dimethoxyaniline (B45885). However, a more common and practical one-pot approach for symmetrical ureas starts from a single amine precursor and a phosgene (B1210022) equivalent. researchgate.net In this method, the arylamine, 2,4-dimethoxyaniline, is treated with a reagent like triphosgene (B27547). This in-situ reaction generates the highly reactive 2,4-dimethoxyphenyl isocyanate intermediate. mdpi.com This intermediate is not isolated but immediately reacts with a second molecule of the starting amine present in the mixture to form the final symmetrical urea product, this compound. This process avoids the need to handle toxic isocyanates directly. nih.gov

Optimization of Reaction Conditions

The yield and purity of the resulting urea are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for an efficient and clean synthesis.

Catalyst Screening and Role of Bases (e.g., Triethylamine)

While the direct reaction of a pre-formed isocyanate with an amine often requires no catalyst, the use of phosgene equivalents necessitates a base. commonorganicchemistry.comresearchgate.net Triethylamine (B128534) (Et₃N) is a commonly employed organic base in these syntheses. sigmaaldrich.com Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct when using reagents like phosgene or triphosgene. researchgate.net This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

In a typical procedure using triphosgene, the amine (2,4-dimethoxyaniline) is dissolved in a suitable solvent, and triethylamine is added. The triphosgene solution is then added slowly. The triethylamine facilitates the formation of the isocyanate intermediate and captures the generated HCl, forming triethylammonium (B8662869) chloride. mdpi.com The basicity of the amine used can be an important factor; for instance, in some isocyanate preparations, tertiary amines with higher pKa values have been shown to give better yields.

ComponentFunctionExampleRationale for Use
Phosgene EquivalentCarbonyl SourceTriphosgeneSolid, safer to handle than phosgene gas; generates isocyanate in situ. commonorganicchemistry.com
BaseAcid ScavengerTriethylamine (Et₃N)Neutralizes HCl byproduct, preventing amine protonation and promoting the reaction. researchgate.netmdpi.com
Temperature Control in Urea Bond Formation

Temperature is a critical parameter in urea synthesis. The formation of the isocyanate intermediate using triphosgene is often conducted at low temperatures (e.g., 0 °C) to control the exothermic reaction and prevent the formation of unwanted side products. nih.gov After the formation of the intermediate, the reaction mixture may be allowed to warm to room temperature to ensure the complete reaction between the isocyanate and the remaining amine to form the urea bond. nih.gov Maintaining a controlled temperature profile is key to achieving high yields and purity. For many isocyanate-amine condensations, the reaction proceeds smoothly at room temperature. commonorganicchemistry.com

Stoichiometric Precision and Reaction Duration

The synthesis of symmetrically substituted ureas such as this compound requires careful control over stoichiometry and reaction time to maximize yield and purity. The most common laboratory methods involve the reaction of an amine with a carbonyl source. For a symmetrical urea, the ideal stoichiometric ratio is two equivalents of the amine (2,4-dimethoxyaniline) to one equivalent of a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govrsc.org

Adherence to this 2:1 ratio is critical. Using an excess of the carbonylating agent can lead to the formation of unwanted byproducts. Conversely, an insufficient amount will result in unreacted amine, complicating purification.

Reaction duration is another key parameter. The formation of the urea linkage must be allowed to proceed to completion, which can be monitored using techniques like Thin-Layer Chromatography (TLC). clockss.org However, unnecessarily prolonged reaction times, especially at elevated temperatures, can risk decomposition of the starting materials or the desired product. The specific duration depends on the reactivity of the chosen amine and carbonylating agent, the solvent, and the reaction temperature. For instance, reactions involving highly reactive isocyanates are often rapid, occurring at room temperature, while those using less reactive precursors like carbamates may require heating for several hours. commonorganicchemistry.comtandfonline.com

Table 1: Stoichiometric and Temporal Considerations in Symmetrical Urea Synthesis

Parameter Importance Typical Conditions for this compound Potential Issues
Stoichiometry Maximizes yield and minimizes byproducts. 2 equivalents 2,4-dimethoxyaniline : 1 equivalent carbonyl source (e.g., CDI, triphosgene). nih.gov Excess carbonyl source leads to byproducts; excess amine requires removal.
Reaction Duration Ensures complete conversion without product degradation. Monitored by TLC; can range from 1-24 hours depending on method. clockss.orgtandfonline.com Incomplete reaction leaves starting material; prolonged heating can cause decomposition.

| Temperature | Affects reaction rate and selectivity. | Room temperature to reflux, depending on reagents. commonorganicchemistry.comtandfonline.com | Too low: slow/incomplete reaction; Too high: side reactions/decomposition. |

Condensation Reactions Involving Urea

The Biginelli reaction is a classic three-component condensation that traditionally involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.orgnih.gov This reaction is typically catalyzed by a Brønsted or Lewis acid. jk-sci.commdpi.com The generally accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgyoutube.com This electrophilic intermediate is then attacked by the enol of the ketoester, followed by cyclization and dehydration to yield the final DHPM ring system. jk-sci.comyoutube.com

While the classic reaction uses urea, the protocol has been extended to include N-substituted ureas. organic-chemistry.org In an analogous fashion, this compound could serve as the urea component. Reacting it with an aldehyde and a β-ketoester under acidic conditions would be expected to produce a 1,3-diaryl-substituted tetrahydropyrimidine, a derivative of the classic Biginelli product. The use of substituted ureas allows for the synthesis of a diverse library of DHPM analogues with varied substitution patterns on the nitrogen atoms of the pyrimidine (B1678525) core. acs.org Numerous catalysts, including lanthanide triflates and ionic liquids, have been developed to improve yields and shorten reaction times for these multicomponent reactions. organic-chemistry.orgjk-sci.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that can serve as precursors for the synthesis of various heterocyclic compounds, including pyrimidines. nih.govekb.eg The reaction of a chalcone (B49325) with urea in an acidic medium typically yields a 4,6-diaryl-pyrimidin-2(1H)-one. ekb.eg

A plausible analogous reaction with this compound would proceed via a conjugate addition mechanism, also known as a Michael addition. wikipedia.orgorganic-chemistry.orglibretexts.org In this proposed pathway, the nucleophilic nitrogen of the urea would attack the β-carbon of the α,β-unsaturated system of the chalcone. This would be followed by an intramolecular cyclization, where the second nitrogen atom of the urea attacks the carbonyl carbon of the original chalcone. Subsequent dehydration would lead to the formation of a stable six-membered heterocyclic ring, specifically a 1,3,4,6-tetrasubstituted-tetrahydropyrimidin-2-one derivative. The reaction of chalcones with urea or guanidine (B92328) is a well-established method for creating pyrimidine-based structures. researchgate.net

Strategies for Derivatization of the this compound Core

The core structure of this compound offers several sites for derivatization, primarily on the two aromatic rings. The phenyl rings are highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating methoxy (B1213986) groups (-OCH3) and the urea bridge (-NH-CO-NH-). wikipedia.org

The methoxy groups are strong ortho, para-directors. libretexts.org In a 2,4-dimethoxy substituted ring, the most likely position for electrophilic attack is the C5 position, which is ortho to the C4-methoxy group and para to the C2-methoxy group. The urea linkage is also an activating, ortho, para-directing group. Therefore, common SEAr reactions are viable strategies for derivatization:

Halogenation: Introducing bromine or chlorine using reagents like Br2 or Cl2 with a Lewis acid catalyst. wikipedia.org

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO2). wikipedia.org

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the high activation of the rings may lead to poly-substitution and require mild conditions. wikipedia.org

Beyond the rings, the N-H protons of the urea moiety can be deprotonated with a strong base to form an anion, which could then be alkylated or acylated, though this is less common. Additionally, the methoxy groups could potentially be cleaved using strong acids like HBr or BBr3 to yield the corresponding dihydroxyphenyl urea derivatives. Structure-activity relationship studies on similar diaryl ureas have demonstrated that modifying substituents on the phenyl rings can significantly alter the molecule's biological properties. nih.gov

Table 2: Potential Derivatization Reactions

Reaction Type Reagents Expected Product
Nitration HNO3, H2SO4 1,3-Bis(5-nitro-2,4-dimethoxyphenyl)urea
Halogenation Br2, FeBr3 1,3-Bis(5-bromo-2,4-dimethoxyphenyl)urea
Ether Cleavage BBr3 or HBr 1,3-Bis(2,4-dihydroxyphenyl)urea

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (RX) | N-Alkyl-1,3-bis(2,4-dimethoxyphenyl)urea |

Mechanistic Investigations of Urea-Forming Reactions

The formation of the urea bond is a fundamental transformation in organic chemistry, with several well-established mechanistic pathways. The choice of method often depends on the desired substitution pattern (symmetrical vs. unsymmetrical) and the availability and stability of the starting materials. nih.govorganic-chemistry.org

A primary and traditional route involves the reaction of an amine with phosgene (COCl2) or a safer, solid equivalent like triphosgene. nih.govacs.org In this mechanism, the amine first attacks the carbonyl carbon of phosgene to displace a chloride ion, forming a carbamoyl (B1232498) chloride intermediate. This intermediate is then attacked by a second equivalent of the amine to form the symmetrical urea, releasing a molecule of HCl.

A widely used alternative to hazardous phosgene is 1,1'-carbonyldiimidazole (CDI). nih.govresearchgate.netkoreascience.kr The reaction of an amine with CDI proceeds through an N-acylimidazole intermediate. researchgate.netresearchgate.net This activated carbonyl species is then attacked by a second molecule of the amine. The imidazole (B134444) anion is an excellent leaving group, facilitating the formation of the urea bond. koreascience.kr When synthesizing unsymmetrical ureas, the order of addition is critical to prevent the formation of symmetrical byproducts. commonorganicchemistry.com Typically, the less reactive amine is reacted with CDI first to form the stable carbamoyl-imidazole, which is then treated with the more reactive amine. acs.org For symmetrical ureas like this compound, the amine and CDI are typically mixed together. researchgate.net

Another major pathway is the reaction of an amine with an isocyanate. nih.govcommonorganicchemistry.com This is arguably the most direct method for forming unsymmetrical ureas. For symmetrical ureas, the isocyanate corresponding to the amine (in this case, 2,4-dimethoxyphenyl isocyanate) would be treated with the amine itself (2,4-dimethoxyaniline). The mechanism is a straightforward nucleophilic addition of the amine's nitrogen atom to the highly electrophilic carbonyl carbon of the isocyanate. Isocyanates themselves can be generated in situ from carboxylic acids via the Curtius rearrangement or from primary amides via the Hofmann rearrangement. organic-chemistry.org

Table 3: Common Mechanistic Pathways for Urea Synthesis

Method Carbonyl Source Key Intermediate Key Features
Phosgene-based Phosgene, Triphosgene Carbamoyl chloride Highly efficient but uses toxic reagents. nih.govacs.org
CDI-based 1,1'-Carbonyldiimidazole (CDI) N-Acylimidazole Safer alternative to phosgene; order of addition is key for unsymmetrical ureas. commonorganicchemistry.comresearchgate.netkoreascience.kr
Isocyanate-based Isocyanate None (direct addition) Very efficient; often the preferred method for unsymmetrical ureas. nih.govcommonorganicchemistry.com

| Rearrangement | Carboxylic Acid, Amide | Isocyanate | Forms isocyanate in situ via Curtius or Hofmann rearrangement. organic-chemistry.org |

Elucidation of Reaction Intermediates

The synthesis of symmetrical diaryl ureas, such as this compound, can theoretically proceed through several pathways, each involving distinct intermediates. One common method involves the reaction of an aryl isocyanate with an arylamine. In the context of preparing this compound, this would involve the reaction of 2,4-dimethoxyphenyl isocyanate with 2,4-dimethoxyaniline. The isocyanate itself is a key reactive intermediate, often generated in situ from a corresponding acyl azide (B81097) via a Curtius rearrangement. organic-chemistry.org

Another potential pathway in the synthesis and transformation of urea derivatives is the formation of a hemiaminal intermediate. rsc.orgnih.gov This intermediate is particularly relevant in the context of hydrogenation reactions. Studies on related compounds, such as 1,3-bis(4-chlorophenyl)urea (B74380), suggest that the hydrogenation process can be influenced by the stability and subsequent reaction of such an intermediate. nih.gov The specific electronic properties of the 2,4-dimethoxyphenyl groups, being electron-donating, would likely influence the stability and reactivity of any charged or electron-deficient intermediates compared to analogues bearing electron-withdrawing groups.

In reactions involving urea and diketones, diureide structures have been identified as key protochromogen intermediates. nih.gov While not directly applicable to the typical synthesis of this compound, this highlights the diverse intermediate landscape possible for urea-containing reaction systems.

Role of Catalysis in Urea Synthesis and Transformation

Catalysis plays a pivotal role in both the synthesis and subsequent transformations of urea derivatives. For the synthesis, copper-catalyzed reactions of acylazides with amines have been developed as a greener alternative to methods requiring toxic reagents. nih.gov Palladium-catalyzed carbonylation of azides in the presence of amines also offers a route to unsymmetrical ureas, a methodology that could potentially be adapted for symmetrical analogues. organic-chemistry.org

In the transformation of ureas, particularly through hydrogenation, ruthenium-based catalysts have been extensively studied. rsc.orgnih.gov For instance, catalyst systems like (PPh₃)₃RuCl₂ in combination with additives can effectively catalyze the hydrogenation of urea derivatives. rsc.orgnih.gov The choice of catalyst and additives can steer the reaction towards different products. Iridium-based catalysts have also been employed for the hydrogenation of symmetrical urea derivatives. nih.gov The efficiency of these catalytic systems is often dependent on the electronic nature of the substituents on the phenyl rings.

Theoretical Mechanistic Studies of Related Systems

Theoretical studies, primarily using density functional theory (DFT), have provided significant insights into the mechanisms of reactions involving urea derivatives. These studies often focus on the conformational preferences of diaryl ureas and their interactions in catalytic processes. For instance, computational studies on the ring-opening alternating copolymerization of epoxides and anhydrides have shown that the acidity of urea co-catalysts can significantly impact the reaction's catalytic activity. mdpi.com Specifically, ureas with electron-donating groups, which would be the case for this compound, are generally less acidic and may exhibit different catalytic efficiencies compared to their electron-withdrawing counterparts. mdpi.com

Mechanistic studies on the electrocatalytic synthesis of urea from N₂ and CO₂ have explored various reaction pathways on single-atom catalysts, highlighting the complexity of C-N bond formation. rsc.org While a different synthetic paradigm, these studies underscore the importance of understanding the stepwise energetics of bond formation and cleavage in urea chemistry.

Stepwise Hydrogenation Mechanisms of Urea Derivatives

The hydrogenation of urea derivatives is a stepwise process that can lead to various reduction products, including formamides, methylamines, and methanol (B129727). rsc.org The reaction pathway is highly dependent on the catalyst system and reaction conditions.

One proposed mechanism involves the initial pyrolysis of the urea derivative to form an isocyanate and an amine. rsc.org The isocyanate is then hydrogenated to a formamide, which can be further hydrogenated to a methylamine. rsc.org An alternative pathway proceeds through the direct hydrogenation of the urea's carbonyl group to form a hemiaminal intermediate. rsc.orgnih.gov The fate of this intermediate is crucial and can be controlled by the acid-base environment of the reaction. rsc.orgnih.gov In the case of 1,3-bis(4-chlorophenyl)urea, tuning the amount of a base additive like KOtBu can switch the selectivity between the formation of N-formamides (a two-electron reduction) and N-monomethylamines plus methanol (a six-electron reduction). rsc.org

The electronic nature of the substituents on the aryl rings plays a significant role in these hydrogenation reactions. For example, studies on various symmetrically substituted diaryl ureas have shown that both electron-withdrawing and electron-donating groups are tolerated, though they can affect the reaction yields and product distributions. nih.govrsc.org

Advanced Structural Characterization and Solid State Chemistry

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the detailed structural features of 1,3-Bis(2,4-dimethoxyphenyl)urea and related compounds. mdpi.com

Molecular Conformation and Dihedral Angles

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor in determining its physical and chemical properties. In N,N'-disubstituted ureas, the relative orientation of the substituent groups can lead to different conformational isomers, such as trans/trans and cis/trans conformations. researchgate.net The planarity of the urea (B33335) group and the dihedral angles between the urea moiety and the aromatic rings are key conformational parameters.

For instance, in the related compound 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the 2,5-dimethoxyphenyl group is nearly planar, and the dihedral angle between the benzene (B151609) ring and the urea moiety is 13.86 (5)°. nih.gov In another example, 1,3-Bis(2-methoxyphenyl)thiourea, the dihedral angles between the thiourea (B124793) unit and the attached aromatic rings are 59.80 (5)° and 73.41 (4)°, while the dihedral angle between the rings themselves is 56.83 (4)°. researchgate.net The substitution pattern on the aromatic rings significantly influences the preferred conformation. For example, ab initio calculations on model mono-ureas have shown that the absence of a substituent favors a coplanar conformation, while the presence of fluorine or methyl substituents leads to non-planar arrangements with dihedral angles around 60° and 120°. rsc.org

CompoundDihedral Angle 1 (°)Dihedral Angle 2 (°)Dihedral Angle between Rings (°)Reference
1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea13.86 (5)-- nih.gov
1,3-Bis(2-methoxyphenyl)thiourea59.80 (5)73.41 (4)56.83 (4) researchgate.net

Intermolecular Hydrogen Bonding Networks (N-H…O, C-H…O, N-H…S, C-H…π)

Intermolecular hydrogen bonds are crucial in defining the crystal packing of urea derivatives. The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), facilitating the formation of robust hydrogen-bonding networks. nih.govresearchgate.net These interactions, along with weaker C-H…O, N-H…S, and C-H…π interactions, play a significant role in the supramolecular assembly of these molecules. researchgate.netnih.gov

Pi-Pi Stacking Interactions

Aromatic rings in molecules like this compound can engage in π-π stacking interactions, which are non-covalent interactions between the electron clouds of adjacent aromatic systems. nih.govresearchgate.net These interactions contribute to the stabilization of the crystal structure and can influence the molecular packing arrangement. rsc.org

The presence of aromatic R groups in diaryl ureas can introduce significant π-π stacking interactions, which are observed in a high percentage of their protein complexes. nih.gov In the solid state, these interactions can lead to specific packing motifs. For example, in 1,3-Bis(2-methoxyphenyl)thiourea, the shortest centroid-centroid distance between two aromatic systems is 4.0958 (8) Å. researchgate.net The strength of these interactions is dependent on the nature of the aromatic rings and their relative orientation. Computational studies have shown that dispersion interactions play a prominent role in the association of heterocycles with aromatic amino acid side chains. researchgate.net

Self-Assembly Modes: Dimer Formation and Polymeric Structures

The ability of urea derivatives to form strong and directional hydrogen bonds makes them excellent building blocks for supramolecular self-assembly. nih.gov A common self-assembly motif is the formation of dimers through a pair of N-H…O hydrogen bonds between the urea functionalities of two molecules. nih.gov These dimers can then further assemble into one-dimensional chains or more complex polymeric structures. cgohlke.com

In many symmetrically substituted diphenylureas, one-dimensional chains of hydrogen-bonded urea molecules align in an antiparallel fashion. nih.gov However, parallel orientations have also been observed. nih.gov The formation of these extended structures is a key feature of the crystal engineering of urea-based compounds. researchgate.net

Influence of Solvent on Crystal Conformation and Packing

The choice of solvent during crystallization can have a profound impact on the resulting crystal structure, including the molecular conformation and the packing arrangement. researchgate.netnih.gov The solvent can influence which polymorphic form crystallizes, and in some cases, solvent molecules can be incorporated into the crystal lattice to form solvates. researchgate.net

The interaction between the solvent and the crystal surface can inhibit or promote growth on specific crystal faces, thereby affecting the crystal morphology. researchgate.net For flexible molecules, the solvent can influence the adoption of a particular conformation in the solid state. This is a critical consideration in obtaining desired crystal forms with specific properties. nih.gov

Polymorphism and Cocrystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystal structure. nih.gov Different polymorphs can exhibit distinct physical and chemical properties. The crystallization of 1,3-bis(3-fluorophenyl)urea, for example, has been shown to yield concomitant mixtures of at least two polymorphs from various solvents. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

The FT-IR and Raman spectra of ureas are characterized by distinct bands corresponding to the vibrations of their constituent functional groups. In the case of this compound, the N-H and C=O groups give rise to prominent and informative absorption bands.

The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. For urea and its derivatives, these bands can be influenced by hydrogen bonding. In many crystalline ureas, intermolecular hydrogen bonding leads to a shift of the N-H stretching bands to lower frequencies. rsc.orgresearchgate.netresearchgate.net The C=O stretching vibration, often referred to as the amide I band, is a strong band in the FT-IR spectrum and is typically found in the range of 1630-1680 cm⁻¹. researchgate.netresearchgate.net The position of this band is also sensitive to the electronic environment and hydrogen bonding interactions.

A detailed analysis of the vibrational spectra of related urea compounds reveals the following characteristic assignments:

N-H Stretching: In solid-state FT-IR spectra of various urea derivatives, the N-H stretching vibrations appear as broad bands, indicative of hydrogen bonding. researchgate.netresearchgate.net For instance, in some urea compounds, these bands are centered around 3450 cm⁻¹ and 3342 cm⁻¹ corresponding to antisymmetric and symmetric stretching, respectively. researchgate.net

C=O Stretching: The strong C=O stretching band is a reliable marker for the urea functionality. In different urea derivatives, this band has been assigned in the range of 1600 cm⁻¹ to 1680 cm⁻¹. researchgate.netresearchgate.net

These assignments provide a foundational understanding for interpreting the vibrational spectra of this compound.

To gain deeper insights into the vibrational modes and to confirm experimental assignments, theoretical calculations, particularly using Density Functional Theory (DFT), are often employed. researchgate.netwisc.eduejournal.bybiointerfaceresearch.comnih.govresearchgate.net These computational methods can predict the vibrational frequencies and intensities with a high degree of accuracy, allowing for a direct comparison with experimental FT-IR and Raman data.

The correlation between experimental and theoretically calculated spectra is a powerful approach for:

Validating structural models: A good agreement between the calculated and experimental spectra provides confidence in the optimized molecular geometry. researchgate.netejournal.by

Assigning complex vibrational modes: Theoretical calculations can help to unravel complex spectral regions where multiple vibrational modes may overlap. ejournal.bybiointerfaceresearch.com

Understanding intermolecular interactions: Deviations between gas-phase calculations and solid-state experimental spectra can provide insights into the nature and strength of intermolecular forces, such as hydrogen bonding. researchgate.netdiva-portal.org

For many organic molecules, including urea derivatives, DFT calculations at the B3LYP level of theory with appropriate basis sets have shown excellent agreement with experimental vibrational data. researchgate.netejournal.bybiointerfaceresearch.com The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts (δ), signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each atom in the molecular structure.

Based on data from related substituted ureas, the expected NMR spectral features for this compound can be predicted. uva.nlmdpi.comchemicalbook.comchemicalbook.comnih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-H~8.4-9.0-Singlet, broad
Aromatic C-H~6.5-8.0~100-160Multiple signals, splitting patterns depend on substitution
O-CH₃~3.7-3.9~55-56Two singlets
C=O-~153
Aromatic C-O-~150-160
Aromatic C-N-~120-130

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The presence of two distinct methoxy (B1213986) group signals in both the ¹H and ¹³C NMR spectra would confirm the 2,4-disubstitution pattern on the phenyl rings. The integration of the proton signals would correspond to the number of protons in each unique environment.

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes such as conformational changes that are rapid on the NMR timescale at room temperature. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to slow down or speed up these dynamic exchanges.

For this compound, VT-NMR could be employed to investigate the rotational barriers around the C-N bonds of the urea linkage and the C-N bonds connecting the phenyl rings. At low temperatures, separate signals might be observed for different conformers if the rotation is slow. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal when the rotation becomes fast on the NMR timescale. researchgate.net This type of study provides valuable information about the flexibility and conformational preferences of the molecule in solution.

1,3-Disubstituted ureas are well-known for their ability to form hydrogen-bonded complexes with various anions and neutral molecules. researchgate.net NMR spectroscopy is a key technique for studying these supramolecular interactions in solution. The formation of a host-guest complex often leads to changes in the chemical shifts of the protons involved in the binding, a phenomenon known as complexation-induced shifts (CIS).

By monitoring the changes in the ¹H NMR spectrum of this compound upon the addition of a guest species, one can:

Identify the binding sites: The protons that show the largest shifts are typically those directly involved in the interaction. For ureas, the N-H protons are particularly sensitive probes of hydrogen bonding.

Determine the stoichiometry of the complex: By performing an NMR titration, where the concentration of the guest is systematically varied, the ratio of host to guest in the complex can be determined.

Calculate the association constant (Kₐ): The magnitude of the CIS as a function of guest concentration can be used to quantify the strength of the interaction.

These studies are crucial for understanding the role of this compound in molecular recognition and self-assembly processes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry for its balance of accuracy and computational cost, making it well-suited for the study of medium-sized organic molecules like 1,3-Bis(2,4-dimethoxyphenyl)urea. DFT calculations allow for the prediction of various molecular properties by approximating the electron density of the system.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule such as this compound, which possesses several rotatable single bonds, a thorough conformational analysis is crucial to identify the global minimum energy structure on the potential energy surface.

This analysis involves systematically rotating the key dihedral angles—specifically around the C-N bonds of the urea (B33335) linkage and the C-O bonds of the methoxy (B1213986) groups—and calculating the energy of each resulting conformer. The goal is to locate the conformer with the lowest energy, which represents the most probable structure of the molecule in the gas phase. These calculations are typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to ensure a reliable description of the molecular geometry. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer provide a foundational understanding of the molecule's shape and steric features.

Vibrational Frequency Calculations and Spectral Analysis

Once the optimized geometry is obtained, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivative of the energy with respect to the atomic coordinates.

The calculated vibrational frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. By analyzing these modes, specific peaks in the experimental IR and Raman spectra can be assigned to the vibrations of particular functional groups within the molecule. For this compound, key vibrational modes would include the N-H and C=O stretching of the urea group, C-N stretching, C-O-C stretching of the methoxy groups, and various aromatic C-H and C=C vibrations.

Theoretical vibrational spectra for related urea compounds have been successfully used to interpret experimental data. For instance, in symmetrically substituted ureas, the C=O stretching frequency is a prominent feature and its position can be influenced by hydrogen bonding and the electronic nature of the substituents. The N-H stretching vibrations are also characteristic and their frequencies can provide information about intermolecular interactions. Due to the limitations of harmonic frequency calculations, the computed wavenumbers are often scaled by an empirical factor to improve agreement with experimental spectra.

Electronic Structure Analysis

Beyond geometry and vibrations, DFT provides a wealth of information about the electronic distribution within a molecule, which is fundamental to its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. dergipark.org.tr A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl rings and the nitrogen atoms of the urea moiety, reflecting their electron-donating character. The LUMO is likely to be distributed over the urea carbonyl group and the aromatic rings. The precise energies of these orbitals and the resulting energy gap would be determined by DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, using a color scale to represent different potential values. mdpi.comnih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent regions of neutral potential. mdpi.com

For this compound, the MEP map would be expected to show the most negative potential around the oxygen atom of the carbonyl group, making it a primary site for interactions with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms of the N-H groups would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The methoxy groups would also contribute to the electrostatic potential distribution.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni.lusigmaaldrich.com This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial in characterizing the chemical reactivity and stability of a molecule. For this compound, these descriptors provide insights into its kinetic stability and reactivity. Key parameters include the HOMO-LUMO energy gap, chemical hardness (η), and chemical potential (μ). A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. acrhem.org

Solvent Effects on Molecular Properties

The surrounding solvent medium can significantly influence the molecular properties of a solute. For urea and its derivatives, solvent effects, particularly in aqueous solutions, are of great interest due to their impact on phenomena like protein denaturation. utwente.nlnih.gov While direct studies on the solvent effects on the molecular properties of this compound are not detailed in the provided search results, general observations from studies on urea solutions can be considered.

Prediction of Nonlinear Optical (NLO) Properties

Urea and its derivatives are a significant class of materials studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. mdpi.comresearchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it.

Calculation of First-Order Hyperpolarizability (β) and Second-Order Susceptibility

The first-order hyperpolarizability (β) is a key microscopic property that quantifies the second-order NLO response of a molecule. mdpi.com Theoretical calculations, often employing DFT methods, are used to determine the components of the β tensor. mdpi.com For a material to exhibit a macroscopic second-order NLO effect, characterized by the second-order susceptibility (χ(2)), it must have a non-centrosymmetric crystal packing. researchgate.netelsevierpure.com

Urea is often used as a reference material in NLO studies. nih.gov The calculated first-order hyperpolarizability of various organic molecules is frequently compared to that of urea to assess their potential as NLO materials. acrhem.orgnih.gov For example, some compounds have been reported to have β values many times higher than that of urea. acrhem.orgnih.gov The calculation of β is sensitive to the computational method and basis set used. researchgate.net

Structure-NLO Property Relationships, including Role of Charge Transfer

The relationship between the molecular structure and NLO properties is a central theme in the design of new NLO materials. For many organic NLO molecules, a "D-π-A" structure, consisting of an electron donor (D) and an electron acceptor (A) connected by a π-conjugated system, is a common design motif. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key contributor to a large NLO response. acrhem.org

In diaryl urea derivatives, the conformation of the molecule, including the dihedral angles between the aryl rings, can significantly influence the NLO properties. researchgate.net The presence of specific functional groups and their positions on the aromatic rings can also play a crucial role. nih.gov For instance, the planarity of the molecule and the extent of π-conjugation are important factors. nih.gov

Crystal Engineering for Non-Centrosymmetric Packing

The macroscopic second-order NLO response of a material is not only dependent on the molecular hyperpolarizability but also critically on the arrangement of the molecules in the crystal lattice. researchgate.netelsevierpure.com To achieve a non-zero second-order susceptibility, the crystal must pack in a non-centrosymmetric space group. researchgate.netelsevierpure.com

Crystal engineering focuses on controlling the intermolecular interactions to guide the self-assembly of molecules into a desired crystal structure. researchgate.netelsevierpure.com For urea and its derivatives, hydrogen bonding is a dominant intermolecular interaction that plays a crucial role in directing the crystal packing. researchgate.netelsevierpure.com Computational methods, including global lattice energy minimization, can be employed to predict possible crystal packing modes and identify stable non-centrosymmetric structures. researchgate.netelsevierpure.com

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and materials at the atomic level. For urea and its derivatives, MD simulations have been used to investigate a variety of phenomena.

MD simulations of aqueous urea solutions have provided insights into the structure of the solution and the interactions between urea and water molecules. utwente.nlnih.gov These studies are relevant for understanding the role of urea as a protein denaturant. utwente.nlnih.gov Simulations have also been employed to study the dissolution mechanism of urea crystals in water, revealing a multi-stage process and the importance of molecular detachment from the crystal surface as the rate-determining step. researchgate.net

In the context of drug design, MD simulations can be used to study the binding of urea derivatives to biological targets, such as enzymes. nih.gov These simulations can help in understanding the stability of the ligand-protein complex and in identifying key interactions that contribute to binding affinity. nih.gov Furthermore, QM/MM (quantum mechanics/molecular mechanics) MD simulations have been used to investigate the catalytic mechanism of enzymes that process urea, such as urease. nih.gov

Modeling Intermolecular Interactions and Packing

Typically, the crystal packing of substituted diphenylureas is dominated by hydrogen bonding. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This often leads to the formation of one-dimensional, hydrogen-bonded chains or tapes. In many symmetrically substituted diphenylureas, these chains align in an antiparallel fashion.

For this compound, the key interactions governing its solid-state architecture would be:

N-H···O Hydrogen Bonds: This is the primary and strongest intermolecular interaction, forming the backbone of the crystal structure. Molecules would link to each other via pairs of N-H···O hydrogen bonds, creating centrosymmetric dimers with an R²₂(8) ring motif. These dimers then typically propagate into infinite chains.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving the aromatic and methoxy C-H groups as donors and the carbonyl or methoxy oxygens, or the aromatic π-system, as acceptors would provide additional stabilization to the three-dimensional crystal lattice.

Computational methods like Density Functional Theory (DFT) would be employed to model these interactions. By calculating the interaction energies and analyzing the electron density distribution (e.g., through Quantum Theory of Atoms in Molecules - QTAIM), the relative strengths of these different non-covalent bonds can be quantified. Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in the crystal structure, mapping out the close contacts corresponding to the different types of interactions.

Conformational Dynamics in Solution and Solid State

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds.

Key Rotational Dihedral Angles:

C(aryl)-N bonds: Rotation around these bonds determines the orientation of the two dimethoxyphenyl rings relative to the central urea plane.

C(aryl)-O bonds: Rotation of the methoxy groups.

Solid State Conformation: In the solid state, the molecule's conformation is locked by the forces of crystal packing. X-ray crystallography would reveal a single, low-energy conformation. The dihedral angle between the plane of the urea unit and the planes of the two aromatic rings is a critical parameter. For many diaryl ureas, the rings are significantly twisted out of the urea plane. The presence of four methoxy groups at the ortho and para positions introduces steric hindrance, which would likely enforce a non-planar conformation, preventing the entire molecule from being flat. Intramolecular hydrogen bonds, such as a possible N-H···O(methoxy) interaction, could further stabilize a specific conformation in the crystal.

Conformation in Solution: In solution, the molecule is expected to be much more dynamic, with rotation occurring around the C-N bonds. This would result in an equilibrium of multiple conformers. The relative populations of these conformers would be influenced by the solvent's polarity and its ability to form hydrogen bonds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations (NOESY), could provide experimental evidence for the dominant solution-state conformations.

Theoretical modeling, such as performing a Potential Energy Surface (PES) scan using DFT, is crucial for understanding these dynamics. By systematically rotating the key dihedral angles and calculating the corresponding energy, a map of stable conformers and the energy barriers between them can be created. The results would likely show several local energy minima corresponding to different arrangements of the phenyl rings. The global minimum energy conformation predicted by these calculations may or may not correspond to the conformation observed in the solid state, as crystal packing forces can stabilize a conformer that is slightly higher in energy in the gas phase or in solution.

Supramolecular Assemblies and Intermolecular Interactions

Role of the Urea (B33335) Moiety in Directed Self-Assembly

The urea group is a powerful and versatile hydrogen-bonding motif that plays a central role in the construction of supramolecular assemblies. tue.nl Its ability to form robust and directional hydrogen bonds has been extensively utilized in the design of complex molecular architectures. nih.gov The urea moiety contains two polarized N-H fragments that can act as hydrogen bond donors, and a carbonyl group that serves as a hydrogen bond acceptor. This arrangement allows for the formation of strong and specific interactions, which are fundamental to the self-assembly process. rsc.org

In the context of 1,3-disubstituted ureas, the urea core is a key element in directing the formation of extended networks. nih.gov The self-assembly process is often hierarchical, beginning with the formation of one-dimensional tapes or ribbons, which then further organize into more complex three-dimensional structures. tue.nl This hierarchical assembly is a common feature of urea-based systems and is crucial for the development of functional materials.

Design Principles for Hydrogen-Bonding Networks

The design of hydrogen-bonded networks in urea-based systems is guided by the principles of molecular recognition and complementarity. The ability of the urea group to engage in specific hydrogen-bonding patterns is the primary driving force for the formation of these networks.

The formation of these one-dimensional hydrogen-bonded chains is a common feature in the crystal structures of 1,3-disubstituted ureas. These chains can then interact with each other through weaker interactions to form more complex architectures. The predictable nature of the R2(8) motif makes it a valuable tool in crystal engineering for the design of materials with specific structural and functional properties.

The hydrogen-bonding capabilities of the urea moiety also make it an excellent receptor for anions. rsc.org The polarized N-H groups can effectively bind to anionic species through hydrogen bonds, leading to the formation of stable host-guest complexes. elsevierpure.com This property has been exploited in the development of chemosensors for the detection of various anions. nih.gov

Bis-urea compounds, in particular, have shown great promise as anion receptors due to their ability to chelate anions through multiple hydrogen bonds. elsevierpure.comnih.gov The design of these receptors often involves incorporating chromogenic or fluorogenic units that signal the binding event through a change in color or fluorescence. nih.gov The selectivity of these receptors for specific anions can be tuned by modifying the structure of the urea derivative, including the nature and position of the substituents. elsevierpure.com For instance, the binding affinity for different anions, such as dihydrogenphosphate, acetate, and chloride, can be modulated by altering the electronic and steric properties of the receptor. elsevierpure.com The interaction between the urea receptor and the anion is often a combination of hydrogen bonding and other non-covalent interactions, which collectively determine the strength and selectivity of the binding.

Host-Guest Chemistry and Molecular Recognition Phenomena

The ability of 1,3-Bis(2,4-dimethoxyphenyl)urea to form well-defined cavities and channels through self-assembly makes it a suitable host for the inclusion of guest molecules. nih.gov This host-guest chemistry is driven by a combination of intermolecular forces, leading to specific molecular recognition events. nih.gov

The supramolecular assemblies of urea derivatives can create voids and channels that are capable of encapsulating guest molecules, such as solvents. The size and shape of these cavities are determined by the molecular structure of the urea and the nature of the intermolecular interactions that hold the assembly together. In some cases, the guest molecules can play a templating role, influencing the formation of the host framework. The inclusion of guest molecules can have a significant impact on the properties of the material, including its stability and reactivity.

The methoxy (B1213986) groups on the phenyl rings can influence the electronic properties of the aromatic system, thereby affecting the strength of the stacking interactions. The cooperative effect of hydrogen bonding and aromatic stacking leads to the formation of robust and well-ordered supramolecular structures. This synergy between different types of non-covalent interactions is a common theme in supramolecular chemistry and is essential for the creation of complex and functional materials.

Interactive Data Table

Compound NameCAS NumberMolecular Formula
This compoundNot AvailableC17H20N2O5
1,3-Bis(3,4-dimethoxyphenyl)ureaNot AvailableC17H20N2O5
1,3-Bis(4-methoxybenzyl)ureaNot AvailableC17H20N2O3
1,3-Dihexyl-1,3-bis(4-methoxyphenyl)ureaNot AvailableC27H40N2O3
Urea, N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)-162847-51-0Not Available
1-(3,4-Dimethoxyphenethyl)urea25017-47-4C11H16N2O3

Crystal Engineering Strategies for Tailored Architectures

The rational design and construction of crystalline solids with desired properties, a field known as crystal engineering, heavily relies on the predictable nature of intermolecular interactions. For N,N'-diaryl ureas, the primary interaction guiding their self-assembly is the hydrogen bond.

Influence of Peripheral Substituents (e.g., Dimethoxy Groups) on Packing

The peripheral substituents on the aryl rings of this compound, specifically the dimethoxy groups at the 2 and 4 positions, play a pivotal role in dictating the crystal packing. These groups exert their influence through a combination of steric and electronic effects.

The methoxy groups are known to be weakly electron-donating and can also act as hydrogen bond acceptors. The presence of four such groups in this compound introduces multiple potential sites for intermolecular interactions beyond the classical N-H···O=C hydrogen bonds of the urea backbone. These methoxy groups can engage in weaker C-H···O interactions, further stabilizing the crystal lattice.

Table 1: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Strong Hydrogen BondUrea N-HUrea C=OFormation of primary urea tape or catemer motifs
Weak Hydrogen BondPhenyl C-HMethoxy OSecondary stabilization of the lattice
Weak Hydrogen BondPhenyl C-HUrea C=OContribution to overall packing density
Steric InfluenceMethoxy groupsNeighboring moleculesDictates accessible packing conformations

Control of Conformational Equilibrium by Supramolecular Interactions

The conformational landscape of N,N'-diaryl ureas is a critical factor in their supramolecular assembly. These molecules can, in principle, exist in different rotational conformations (rotamers) around the C-N bonds. However, studies on a vast number of diaryl ureas have shown an overwhelming preference for the anti-anti conformation in the solid state. This conformation is characterized by the two N-H bonds being oriented on opposite sides of the carbonyl group.

This conformational preference is largely controlled by the formation of strong, linear N-H···O=C hydrogen bonds, which lead to the formation of characteristic one-dimensional "urea tapes" or other hydrogen-bonded aggregates. These supramolecular interactions effectively lock the molecule into the anti-anti conformation, as this geometry is the most favorable for establishing a robust and extended hydrogen-bonding network.

While the intrinsic rotational barrier around the C-N bonds in ureas is significant, the energetic advantage gained from forming a highly stable, hydrogen-bonded supramolecular assembly in the solid state ensures that the anti-anti conformer is predominantly observed. The presence of the dimethoxy substituents in this compound is not expected to fundamentally alter this preference but may introduce subtle modifications to the geometry of the hydrogen-bonded chains or sheets due to their steric and electronic influence. For instance, the ortho-methoxy groups could cause a slight twisting of the phenyl rings relative to the urea plane to minimize steric hindrance, which in turn could modulate the distances and angles of the primary hydrogen bonds.

Table 2: Conformational Data for Diaryl Ureas

Compound TypePredominant Conformation (Solid State)Primary Driving Force
N,N'-Diaryl Ureasanti-antiIntermolecular N-H···O=C hydrogen bonding
N,N'-Diaryl ThioureasMixture of anti-anti and anti-synWeaker N-H···S=C hydrogen bonding and steric effects

Applications in Catalysis and Functional Materials Science

Catalytic Roles of Urea (B33335) Derivatives

Urea derivatives have emerged as powerful catalysts in both metal-free and metal-complexed systems. Their activity stems from the ability of the N-H protons to act as hydrogen-bond donors, activating substrates and influencing the stereochemical outcome of reactions.

Urea and thiourea (B124793) derivatives are prominent classes of hydrogen-bonding organocatalysts. wikipedia.org They function by forming non-covalent interactions with substrates, effectively acting as "Brønsted acids" to activate electrophiles through partial protonation. wikipedia.org The catalytic activity is enhanced by the presence of two hydrogen bond donors in a pre-organized, clamp-like structure, which allows for dual activation of the substrate. wikipedia.org

The acidity of the urea's N-H protons, and thus its catalytic efficacy, can be finely tuned by the electronic properties of the aryl substituents. nih.gov Electron-withdrawing groups increase the acidity and catalytic activity, as exemplified by the widely used Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea. wikipedia.org Conversely, the electron-donating methoxy (B1213986) groups in 1,3-Bis(2,4-dimethoxyphenyl)urea would render its N-H protons less acidic compared to unsubstituted diphenylurea. While this suggests potentially lower intrinsic activity, such catalysts can be advantageous in reactions requiring milder conditions or where strong acids would lead to side reactions.

Although the general principles of urea-based organocatalysis are well-established, specific studies employing this compound as an organocatalyst are not prominently featured in current scientific literature.

The urea scaffold can also serve as a ligand in transition metal catalysis. The nitrogen and oxygen atoms can coordinate with metal centers, influencing their electronic properties and steric environment, thereby modulating their catalytic activity and selectivity.

Ruthenium complexes are highly effective catalysts for a wide range of hydrogenation reactions. rsc.orgnih.govtcichemicals.com Research has demonstrated that ruthenium catalysts can be used for the hydrogenation of urea derivatives themselves. researchgate.netresearchgate.net For instance, studies on the hydrogenation of 1,3-bis(4-chlorophenyl)urea (B74380) using a ruthenium-phosphine catalyst system have been reported, leading to the formation of formamides and methylamines. researchgate.netresearchgate.net In these processes, the urea derivative is the substrate rather than a part of the catalyst.

While urea-type ligands can be incorporated into metal complexes, specific research detailing a ruthenium complex of this compound for catalytic hydrogenation reactions has not been identified in the reviewed literature.

Transfer hydrogenation is a valuable technique for the reduction of carbonyl compounds to alcohols, often using isopropyl alcohol as a hydrogen source. researchgate.net While various transition metal complexes, including those of nickel, are active in these transformations, the direct involvement of this compound as a ligand or catalyst in the transfer hydrogenation of carbonyls is not documented in available research. Studies have shown that other urea derivatives, such as 1,3-Bis(3-(dimethylamino)propyl)urea, can act as catalysts in different contexts, like polyurethane foam production, due to their amine functionalities. wikipedia.org However, this catalytic role is distinct from transfer hydrogenation.

The reactivity of carbonyl compounds with urea itself has also been investigated, but this typically involves covalent bond formation rather than a catalytic cycle. nih.gov

Metal-Complexed Urea Derivatives as Catalysts

Development of Functional Materials

The structural and electronic properties of urea derivatives make them attractive building blocks for functional organic materials. The strong hydrogen bonding facilitates the self-assembly of molecules into well-ordered crystalline structures, which is often a prerequisite for desirable material properties.

Non-linear optical (NLO) materials are substances whose optical properties, such as the refractive index, change with the intensity of incident light. jhuapl.edu These materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules with a high degree of electronic asymmetry, typically possessing electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit significant NLO responses. jhuapl.edu

Urea itself is a known NLO material. jhuapl.edu The incorporation of aryl groups with strong electronic substituents can enhance these properties. For example, chalcones containing a dimethoxyphenyl group, such as 1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, have been investigated as potential NLO materials. researchgate.net These studies suggest that the dimethoxy-substituted phenyl rings, like those in this compound, can contribute to the molecular hyperpolarizability required for NLO effects.

Despite the promise of this class of compounds, specific experimental or theoretical studies on the non-linear optical properties of this compound are not found in the reviewed scientific literature.

Components in Self-Assembled Materials (e.g., Gels, Capsules)

The capacity of urea derivatives to form well-defined supramolecular structures through self-assembly is well-documented. nih.gov The hydrogen bonding capabilities of the urea group are central to this phenomenon. In this compound, the two N-H protons act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows the molecules to form one-dimensional hydrogen-bonded chains, which can then entangle to form the fibrous networks characteristic of supramolecular gels.

The phenyl groups and their substituents influence the solubility and packing of the molecules, which in turn affects the properties of the resulting gel. nih.gov Cationic, anionic, or zwitterionic bis-urea compounds have been shown to self-assemble in aqueous solutions to create high aspect ratio nanofibers with diameters typically in the range of 4 to 10 nm. google.com These fibrous structures can encapsulate guest molecules, including drugs, making them suitable for controlled release applications. google.com The self-assembly process of this compound would be driven by these non-covalent interactions, leading to the formation of gels or other ordered nanostructures.

Surface Functionalization for Advanced Chemical Sensors

The specific recognition capabilities of the urea functional group can be harnessed for the development of advanced chemical sensors. By immobilizing urea-containing compounds onto a sensor surface, it is possible to create a recognition layer that selectively binds to target analytes. This functionalization can be achieved on various platforms, including nanocomposites or conductive glass. researchgate.net

Potential in Polymer Modification and Design

Incorporating specific functional units into polymer backbones is a key strategy for creating materials with tailored properties. Urea derivatives can be used to modify existing polymers or as building blocks for new ones. For example, dialdehyde (B1249045) starch has been used to modify melamine-urea-formaldehyde (B8673199) (MUF) resins, where the aldehyde groups react with amino groups in the resin to enhance properties like toughness and wet shear strength. mdpi.com

This compound, with its two reactive N-H groups, can act as a chain extender or cross-linker in polymerization reactions. Its incorporation into a polymer matrix, such as a polyurethane or polyester, could introduce sites for specific molecular recognition via hydrogen bonding. This could be used to improve interfacial adhesion in composites or to create polymers that respond to chemical stimuli. The rigid, bulky dimethoxyphenyl groups would also influence the polymer's mechanical and thermal properties, potentially increasing its glass transition temperature and modifying its morphology. The modification of urea-formaldehyde resins with various functional groups is a common practice to optimize binder compositions for industrial applications. google.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov While these methods can be effective, their environmental and safety profiles are significant drawbacks. nih.gov Future research must prioritize the development of greener and more sustainable synthetic routes to 1,3-Bis(2,4-dimethoxyphenyl)urea.

One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. organic-chemistry.org This approach not only circumvents the need for toxic reagents but also offers a method for carbon capture and utilization. nexanteca.comresearchgate.net Research into metal-free catalytic systems for the direct reaction of 2,4-dimethoxyaniline (B45885) with CO2 at atmospheric pressure and room temperature could revolutionize the synthesis of this and other similar ureas. organic-chemistry.org

Another area of exploration is the development of acceptorless dehydrogenative coupling reactions. These highly atom-efficient methods, often catalyzed by pincer complexes of metals like ruthenium, can produce ureas from readily available precursors like formamides, with hydrogen gas as the only byproduct. organic-chemistry.org Further investigation into optimizing these catalytic systems for the specific synthesis of this compound is warranted.

The table below outlines potential sustainable synthetic strategies that merit further investigation.

Synthetic StrategyPrecursorsCatalyst/ConditionsAdvantages
Direct CO2 Utilization2,4-Dimethoxyaniline, CO2Metal-free catalyst, Room temperature, Atmospheric pressureAvoids toxic reagents, Carbon capture
Dehydrogenative Coupling2,4-DimethoxyphenylformamideRuthenium pincer complexHigh atom economy, H2 as byproduct
On-Water Synthesis2,4-Dimethoxyphenyl isocyanate, 2,4-DimethoxyanilineWaterSustainable solvent, Chemoselective

Advanced Characterization Techniques for Dynamic Supramolecular Systems

The urea group's capacity for forming robust, directional hydrogen bonds drives the self-assembly of this compound into various supramolecular structures, such as polymers and gels. researchgate.net Understanding the dynamics and structural intricacies of these assemblies is crucial for designing functional materials.

Future research should employ advanced characterization techniques to probe these systems in real-time and under various conditions. Techniques like in-situ variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray scattering can provide invaluable insights into the assembly and disassembly processes. Furthermore, the application of techniques like Hirshfeld surface analysis can help in understanding the subtle non-covalent interactions that stabilize the supramolecular architectures. acs.org

Integration of Computational Methods for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules and their assemblies, thereby guiding experimental efforts. nih.gov For this compound, computational methods can be instrumental in predicting its conformational preferences, the strength of its hydrogen bonds, and the resulting supramolecular architectures.

Density Functional Theory (DFT) calculations can be used to determine the optimized geometry and electronic structure of the molecule. dergipark.org.tr Molecular dynamics (MD) simulations can then be employed to model the self-assembly process in different solvents and at various temperatures, providing a dynamic picture of the supramolecular system. nih.gov The integration of machine learning algorithms with these computational methods could further accelerate the discovery of new urea derivatives with desired properties. nih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of novel diaryl ureas based on their structural features. nih.gov

Expanding Applications in Green Chemistry and Advanced Functional Materials

The unique properties of this compound make it a promising candidate for various applications in green chemistry and advanced materials. Its ability to form stable hydrogen-bonded networks could be harnessed for the development of organocatalysts. The urea moiety can act as a hydrogen bond donor to activate substrates in a variety of chemical transformations. researchgate.net

In the realm of materials science, the self-assembly properties of this compound could be exploited to create novel functional materials. For example, its potential to form supramolecular gels could be utilized in areas such as drug delivery, tissue engineering, and environmental remediation. The incorporation of this urea derivative into polymer matrices could also lead to materials with enhanced mechanical or thermal properties. Further research should focus on exploring these potential applications and tailoring the molecular structure to optimize performance in specific contexts. The development of "green" urea synthesis methods, which utilize renewable energy and non-fossil fuel-based feedstocks, represents a significant step towards sustainability in the chemical industry. researchgate.netrsc.org

Understanding Structure-Property Relationships for Precise Molecular Engineering

A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is fundamental for precise molecular engineering. nih.gov This involves systematically modifying the chemical structure and observing the resultant changes in its self-assembly behavior, thermal stability, and other functional properties.

For instance, altering the position or nature of the substituent groups on the phenyl rings could significantly impact the hydrogen bonding patterns and, consequently, the morphology of the resulting supramolecular structures. nih.govmdpi.com A systematic study involving a library of related diaryl ureas would provide valuable data for establishing clear structure-property correlations. This knowledge would enable the rational design of new urea-based molecules with tailored properties for specific applications, moving beyond trial-and-error approaches.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,3-Bis(2,4-dimethoxyphenyl)urea?

Methodological Answer: Synthesis of arylurea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides. For this compound:

  • Precursor Selection : Use 2,4-dimethoxyaniline and phosgene (or safer equivalents like triphosgene) to form the urea backbone. Alternative routes may involve Curtius rearrangement or catalytic urea bond formation .
  • Key Variables :
    • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane is used for low-temperature reactions.
    • Temperature : Maintain 0–5°C during carbamoyl chloride formation to avoid side reactions.
    • Catalysts : Triethylamine or DMAP can accelerate coupling efficiency.
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).

Q. Table 1: Representative Reaction Conditions for Arylurea Synthesis

ParameterTypical Range/ChoiceReference
SolventDMF, THF, Dichloromethane
Temperature0–25°C
CatalystTriethylamine, DMAP
PurificationRecrystallization, Chromatography

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
    • NMR : Use 1^1H NMR to resolve methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm). 13^{13}C NMR identifies carbonyl carbons (δ 155–160 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. for C₁₇H₂₀N₂O₅: 332.14 g/mol) .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles, torsion angles, and hydrogen-bonding networks (e.g., N-H···O interactions in urea moieties) .

Note : For polymorph screening, combine PXRD with DSC to assess thermal stability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Respirators (N95 masks) for dust control .
    • Nitrile gloves and lab coats to prevent dermal exposure .
  • Engineering Controls :
    • Use fume hoods for synthesis/purification steps .
    • Install emergency eyewash stations and safety showers .
  • Waste Disposal : Neutralize residual isocyanates with ethanol/water before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for aromatic urea derivatives?

Methodological Answer:

  • Solubility Conflicts :
    • Test solubility in a standardized solvent panel (e.g., DMSO, ethanol, aqueous buffers at pH 4–9) under controlled temperatures.
    • Use HPLC to quantify solubility limits and detect degradation products .
  • Stability Analysis :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
    • Identify degradation pathways (e.g., hydrolysis of urea bonds under acidic/basic conditions) .

Q. Table 2: Stability of Urea Derivatives Under Varying pH

ConditionHalf-Life (Days)Major Degradation PathwayReference
pH 2.0 (HCl)3–5Hydrolysis to amines
pH 7.4 (PBS)>30Stable
pH 10.0 (NaOH)7–10Oxidation

Q. What mechanistic insights guide the design of this compound derivatives for biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Methoxy groups enhance lipophilicity and membrane permeability .
    • Urea NH groups participate in hydrogen bonding with target enzymes (e.g., kinase inhibitors) .
  • Experimental Validation :
    • Enzyme Assays : Measure IC₅₀ values against target proteins (e.g., tyrosine kinases) .
    • Molecular Dynamics (MD) : Simulate binding modes to optimize substituent positions .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G* level to identify electrophilic/nucleophilic sites .
    • Calculate Fukui indices to predict regioselectivity in electrophilic substitutions .
  • Retrosynthetic Analysis :
    • Use tools like RDKit or ChemAxon to propose feasible precursors (e.g., 2,4-dimethoxyaniline derivatives) .

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